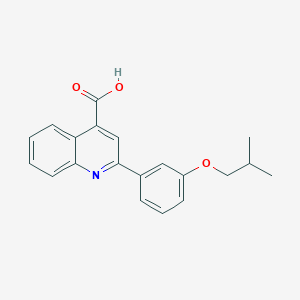

2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO3 . It has a molecular weight of 321.38 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO3/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(22)23)16-8-3-4-9-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación

Photophysical Properties and Fluorophore Synthesis

Research on derivatives of quinoline carboxylic acids, similar to 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid, has led to advancements in the synthesis and study of photophysical properties of azole-quinoline based fluorophores. These compounds, characterized for their excited-state intramolecular proton transfer (ESIPT) emissions, demonstrate significant potential for applications in fluorescent materials due to their dual emissions and large Stokes shift patterns. Their thermal stability up to 300°C makes them suitable for high-temperature applications in optical materials and sensors (Padalkar & Sekar, 2014).

Metal-Organic Frameworks and Fluorescent Properties

Quinoline derivatives are integral to the synthesis of low-dimensional metal-organic compounds, exhibiting unique temperature- and solvent-dependent structural formations. These structures not only serve as frameworks for studying fundamental chemistry but also exhibit promising fluorescent properties, which are crucial for the development of new materials with potential applications in lighting, display technologies, and chemical sensing (Wang et al., 2012).

Corrosion Inhibition

The study of quinoline derivatives extends into the field of corrosion science, where these compounds are analyzed for their potential as green corrosion inhibitors. Their ability to form protective layers on metal surfaces suggests applications in the maintenance and longevity of industrial machinery and infrastructure. This research is critical for industries seeking environmentally friendly alternatives to traditional corrosion inhibitors (Singh, Srivastava, & Quraishi, 2016).

Synthetic Methodologies

Innovative synthetic methodologies for quinoline-2-carboxylates have been developed, highlighting the chemical versatility and potential for diverse functionalization of these compounds. Such methodologies pave the way for the rapid generation of quinoline-based molecules, expanding the toolkit for medicinal chemistry and drug discovery (Gabrielli et al., 2016).

Electrochemical Studies and Molecular Recognition

Research into quinoline derivatives also encompasses their electrochemical behavior and applications in molecular recognition. These studies are foundational for developing new sensors and analytical methods based on quinoline molecules, with potential applications in environmental monitoring, diagnostics, and pharmaceutical analysis (Khanvilkar & Bedekar, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(22)23)16-8-3-4-9-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFSACYGNPAQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)

![1-{[3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2724493.png)

![2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B2724497.png)